N-carbamimidoyl-4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Photodynamic Therapy Applications
A study focused on the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, demonstrating promising properties as photosensitizers for photodynamic therapy (PDT). This compound exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a potential candidate for cancer treatment through PDT (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Another research area involves the synthesis of benzenesulfonamide derivatives with antimicrobial properties. A study presented a series of compounds demonstrating interesting antibacterial and antifungal activities, with some showing higher efficacy than reference drugs. The antimicrobial activity was assessed against various Gram-positive and Gram-negative bacteria, as well as fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).
Anticancer Activity
Research has also explored the anticancer potential of benzenesulfonamide derivatives. One study synthesized compounds evaluated against human colorectal carcinoma and human cervix carcinoma cell lines, with certain derivatives showing marked anticancer activity. This highlights the therapeutic potential of these compounds in oncology (Karakuş et al., 2018).
Enzyme Inhibition Studies
Benzenesulfonamide derivatives have been studied for their inhibitory effects on various human carbonic anhydrase isozymes, showing potential therapeutic applications in conditions like glaucoma and cancer. Specific compounds were found to inhibit target isozymes in the submicromolar to micromolar range, with certain derivatives displaying selectivity towards specific isozymes (Abdoli et al., 2023).
Structural and Spectroscopic Studies
Spectroscopic techniques, such as FT-IR and FT-Raman, along with quantum chemical calculations, have been applied to analyze the vibrational wavenumbers and structural parameters of benzenesulfonamide derivatives. These studies contribute to understanding the molecular and electronic structures, aiding in the design of compounds with enhanced properties (Chandran et al., 2011).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl]sulfonylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O6S/c1-14(2)23-11(19)10(12(20)24-14)7-17-8-3-5-9(6-4-8)25(21,22)18-13(15)16/h3-7,17H,1-2H3,(H4,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFXXEOYDIIQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC=C(C=C2)S(=O)(=O)N=C(N)N)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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